2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Overview
Description
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H9N3O2.2HCl and a molecular weight of 228.08 g/mol . This compound is characterized by the presence of an amino group, a pyrazole ring, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of appropriate pyrazole derivatives with amino acids under controlled conditions. One common method includes the condensation of 4-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst, followed by purification and conversion to the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the pyrazole ring and the amino acid moiety, often involving temperature control and pH adjustments .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring facilitate binding to active sites, modulating the activity of enzymes and influencing biochemical pathways. This compound can inhibit or activate enzymes, leading to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
- 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
- 2-Amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
Comparison: Compared to its similar compounds, 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound in the development of specialized biochemical probes and therapeutic agents .
Properties
IUPAC Name |
2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQKDWDNZJAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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